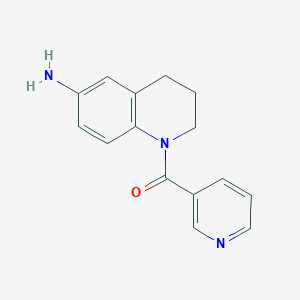
(6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C15H15N3O and its molecular weight is 253.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone, a compound with the molecular formula C15H15N3O and a molecular weight of 253.3 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a quinoline core substituted with an amino group and a pyridine ring. Its structure is pivotal for its interaction with biological targets.
1. Neuroprotective Effects
Recent studies have highlighted the potential of compounds containing the 3,4-dihydroquinoline moiety as dual inhibitors for acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in the treatment of neurodegenerative diseases like Alzheimer's disease (AD).
- Inhibition Potency : A derivative from this class demonstrated significant inhibition against AChE (IC50 = 0.28 µM) and MAO-B (IC50 = 2.81 µM), indicating its potential as a multi-targeted agent for AD treatment .
2. Antimicrobial Activity
Compounds related to quinoline derivatives have shown promising antimicrobial properties. Research indicates that they can inhibit bacterial growth effectively.
3. Anticancer Properties
Quinoline derivatives are known for their anticancer activities, with various studies reporting their efficacy against different cancer cell lines.
- Case Studies : For instance, similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in neurotransmitter metabolism and signaling pathways.
- Cellular Interaction : Its ability to penetrate the blood-brain barrier allows it to exert effects on central nervous system targets, crucial for neuroprotective effects .
Comparative Analysis
To better understand the potency and specificity of this compound, it is useful to compare it with other related compounds:
| Compound Name | AChE IC50 (µM) | MAO-B IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound 3e | 0.28 | 2.81 | Neuroprotective |
| Compound 49 | 0.0029 | Not reported | MAO-B selective |
| (6-amino...) | TBD | TBD | TBD |
Toxicity Studies
Toxicity assessments have indicated that derivatives exhibit low cytotoxicity in vitro at concentrations below 12.5 µM and lack acute toxicity in vivo even at high doses (2500 mg/kg) . This safety profile enhances their appeal for further development.
科学的研究の応用
Neuroprotective Effects
Compounds containing the 3,4-dihydroquinoline moiety have been identified as potential dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs). These enzymes are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease.
- Inhibition Potency : A derivative from this class demonstrated significant inhibition against AChE with an IC50 of 0.28 µM and MAO-B with an IC50 of 2.81 µM, indicating its potential as a multi-targeted agent for Alzheimer's treatment.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit promising antimicrobial properties. Studies have shown that these compounds can effectively inhibit bacterial growth. For instance:
- Mechanism : The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Quinoline derivatives are recognized for their anticancer activities. Various studies report the efficacy of these compounds against different cancer cell lines.
- Case Studies : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction. For example, derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines .
Summary Table of Biological Activities
特性
IUPAC Name |
(6-amino-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-13-5-6-14-11(9-13)4-2-8-18(14)15(19)12-3-1-7-17-10-12/h1,3,5-7,9-10H,2,4,8,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVCLQWPPSUUGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585905 |
Source


|
| Record name | (6-Amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927996-15-4 |
Source


|
| Record name | (6-Amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













